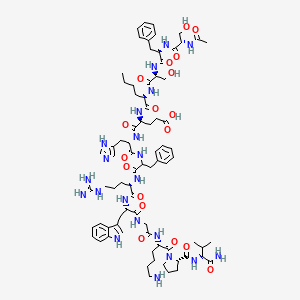

(2-Phenylalanyl-4-norleucine)alpha-msh

Description

Overview of Pro-opiomelanocortin (POMC) and its Cleavage Products as Melanocortin Peptides

The journey of melanocortin peptides begins with pro-opiomelanocortin (POMC), a precursor protein synthesized in various tissues, including the pituitary gland, the hypothalamus, and the skin. researchgate.netoup.comwikipedia.org POMC itself is not biologically active; it must undergo a series of enzymatic cleavages by prohormone convertases (PCs) to release a variety of smaller, functional peptides. oup.comnih.gov This processing is tissue-specific, leading to different peptide profiles in different parts of the body. researchgate.netoup.com

The primary cleavage of POMC yields larger intermediates such as pro-adrenocorticotropic hormone (pro-ACTH) and β-lipotropin (β-LPH). oup.comoup.com Subsequent processing of these intermediates generates the melanocortin peptides:

Adrenocorticotropic hormone (ACTH): A 39-amino-acid peptide primarily produced in the anterior pituitary gland. bachem.com It is the sole melanocortin peptide that binds to the melanocortin-2 receptor (MC2R) to regulate adrenal steroidogenesis. researchgate.net

α-Melanocyte-Stimulating Hormone (α-MSH): This 13-amino-acid peptide is derived from the further cleavage of ACTH. oup.combachem.com It is a key ligand for several melanocortin receptors and is involved in processes like skin pigmentation and appetite suppression. wikipedia.org

β-Melanocyte-Stimulating Hormone (β-MSH): Derived from β-lipotropin, the exact physiological role and even its existence as a distinct hormone in humans are subjects of some controversy. bachem.comnih.gov

γ-Melanocyte-Stimulating Hormone (γ-MSH): Also cleaved from the POMC precursor, γ-MSH shows a higher affinity for the melanocortin-3 receptor (MC3R) compared to other melanocortin receptors. bachem.com

These peptides, collectively known as melanocortins, share a common core amino acid sequence, His-Phe-Arg-Trp, which is critical for binding to and activating their receptors. researchgate.net

Melanocortin Receptor Family (MC1R-MC5R): Expression and Physiological Roles

The biological effects of melanocortin peptides are mediated by a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R. frontiersin.orgnih.govmdpi.com These receptors exhibit distinct tissue expression patterns and are linked to a diverse set of physiological functions. frontiersin.orgfrontiersin.org Despite their varied roles, they share a sequence homology of only 40-60%, which contributes to some overlap in ligand binding. mdpi.comfrontiersin.org

| Receptor | Primary Expression Sites | Key Physiological Roles |

| MC1R | Melanocytes, leukocytes mdpi.comfrontiersin.org | Regulates skin and hair pigmentation (switching from red/yellow pheomelanin to brown/black eumelanin), UV resistance, and anti-inflammatory responses. bachem.comfrontiersin.orgmdpi.com |

| MC2R | Adrenal cortex mdpi.comfrontiersin.org | Binds exclusively to ACTH to stimulate the synthesis and release of glucocorticoids like cortisol. bachem.commdpi.com Its function requires the presence of the MC2R accessory protein (MRAP1). bachem.comnih.gov |

| MC3R | Central nervous system (especially hypothalamus), gut, kidney bachem.comnih.gov | Involved in the regulation of energy homeostasis, appetite, and metabolism. bachem.commdpi.com |

| MC4R | Central nervous system (widespread) nih.gov | Plays a major role in controlling food intake, energy expenditure, and sexual function. mdpi.comnih.govacs.org |

| MC5R | Brain, skeletal muscle, exocrine glands mdpi.commdpi.com | Implicated in the regulation of exocrine gland secretion (e.g., sebum production). mdpi.comnih.gov |

Activation of these receptors typically stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org

Rationale for the Development of Synthetic Melanocortin Analogs

While endogenous melanocortin peptides are vital for physiological regulation, their therapeutic application is limited by two main factors: a lack of receptor selectivity and poor metabolic stability. nih.gov This has driven the development of synthetic analogs designed to overcome these shortcomings. nih.govnih.gov The creation of potent, selective, and stable compounds has been a primary goal for researchers aiming to harness the therapeutic potential of the melanocortin system for conditions like obesity, cachexia, and inflammatory disorders. nih.govnih.govnih.gov

A major challenge in melanocortin research is that natural peptides like α-MSH and ACTH can bind to multiple receptor subtypes, which can lead to undesired side effects. researchgate.net For instance, an MC4R agonist intended for obesity treatment might also activate MC1R, causing skin pigmentation changes. palatin.com To address this, researchers employ several strategies to create analogs with improved receptor selectivity and potency:

Amino Acid Substitution: Replacing specific amino acids in the peptide sequence can dramatically alter binding affinity for different receptors. For example, modifying the core sequence or flanking residues can favor interaction with one receptor subtype over others. mdpi.com

Structural Constraint (Cyclization): Introducing cyclic structures, often through disulfide bridges or other chemical linkers, restricts the conformational freedom of the peptide. nih.gov This can lock the peptide into a shape that is optimal for binding to a specific receptor, thereby increasing both potency and selectivity. nih.gov

Pharmacophore Grafting: This involves identifying the core "message" sequence (like His-Phe-Arg-Trp) responsible for receptor activation and grafting it onto various stable scaffold structures, including those derived from other nature-derived peptides. acs.orgacs.org

N-Methylation: The substitution of amide protons with methyl groups can enhance receptor subtype selectivity and improve other pharmacological properties like potency. nih.gov

Natural peptides are often rapidly degraded by enzymes (proteases) in the body, leading to a short biological half-life that limits their effectiveness as drugs. nih.gov Strategies to enhance metabolic stability are therefore crucial:

Substitution with Non-natural Amino Acids: The incorporation of D-amino acids (the stereoisomer of the natural L-amino acids) or β-amino acids can render the peptide resistant to cleavage by proteases, which are typically specific for L-amino acids. nih.govnih.gov

Modification of Susceptible Residues: Certain amino acids are more prone to enzymatic or chemical degradation. A classic example is the replacement of the easily oxidized Methionine (Met) at position 4 of α-MSH with the more stable, isosteric amino acid Norleucine (Nle). mdpi.comnih.gov This substitution prevents oxidative inactivation without compromising biological activity.

Historical Context of (2-Phenylalanyl-4-norleucine)alpha-MSH within Melanocortin Analog Research

The development of this compound, more commonly cited in early literature as [Nle⁴, D-Phe⁷]-α-MSH, represents a landmark achievement in the rational design of melanocortin analogs. Research published in 1980 detailed the synthesis of this compound, which was specifically engineered to address the dual challenges of potency and stability. nih.govpnas.orgpnas.org

The design of this analog was informed by earlier observations that treating natural α-MSH with heat and alkali resulted in a product with prolonged biological activity. nih.govpnas.org Analysis revealed that this treatment caused partial racemization (conversion from L- to D-amino acid forms), particularly at the Phenylalanine residue in position 7. nih.govpnas.org This led to the hypothesis that intentionally substituting L-Phenylalanine with D-Phenylalanine at this position could mimic this effect and enhance stability.

Furthermore, to combat the known issue of methionine oxidation, researchers replaced the Met⁴ residue with the stable analog Norleucine (Nle). nih.govpnas.org The combination of these two strategic substitutions—Nle for Met at position 4 and D-Phe for L-Phe at position 7—resulted in the creation of [Nle⁴, D-Phe⁷]-α-MSH.

Initial studies demonstrated that this synthetic analog was not only resistant to enzymatic degradation by serum enzymes but was also a highly potent melanotropin. nih.govpnas.org It was reported to be significantly more potent than native α-MSH in stimulating frog skin melanophores and activating adenylate cyclase in mouse melanoma cells. nih.govpnas.org Subsequent behavioral studies in 1983 explored its effects on the central nervous system, finding that while it was equipotent to α-MSH in inducing grooming behavior, it had opposing effects on a visual discrimination task, suggesting it might interact differently with distinct melanotropin receptor populations in the brain versus the periphery. nih.gov These foundational studies established [Nle⁴, D-Phe⁷]-α-MSH as a critical tool for probing the structure-activity relationships of melanotropin receptors and as a pioneering example of a superpotent, long-lasting synthetic peptide analog. nih.govnih.gov

Properties

CAS No. |

73391-90-9 |

|---|---|

Molecular Formula |

C78H111N21O18 |

Molecular Weight |

1630.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H111N21O18/c1-5-6-24-52(91-75(115)61(42-101)97-72(112)57(35-47-21-11-8-12-22-47)94-74(114)60(41-100)88-45(4)102)68(108)92-54(29-30-64(104)105)70(110)96-59(37-49-39-83-43-87-49)73(113)93-56(34-46-19-9-7-10-20-46)71(111)90-53(27-17-32-84-78(81)82)69(109)95-58(36-48-38-85-51-25-14-13-23-50(48)51)67(107)86-40-63(103)89-55(26-15-16-31-79)77(117)99-33-18-28-62(99)76(116)98-65(44(2)3)66(80)106/h7-14,19-23,25,38-39,43-44,52-62,65,85,100-101H,5-6,15-18,24,26-37,40-42,79H2,1-4H3,(H2,80,106)(H,83,87)(H,86,107)(H,88,102)(H,89,103)(H,90,111)(H,91,115)(H,92,108)(H,93,113)(H,94,114)(H,95,109)(H,96,110)(H,97,112)(H,98,116)(H,104,105)(H4,81,82,84)/t52-,53-,54-,55-,56?,57-,58-,59-,60-,61-,62-,65-/m0/s1 |

InChI Key |

UBDHFRWEHJJGRR-LDVSLMDESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Synthesis and Structural Considerations of 2 Phenylalanyl 4 Norleucine Alpha Msh

Methodologies for Peptide Synthesis

The creation of modified peptide chains like melanocortin analogs relies on precise chemical strategies to assemble amino acids in a specific sequence, including those not found in natural proteins.

Application of Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for producing synthetic peptides, including melanocortin analogs. nih.govresearchgate.net This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. The process allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process compared to solution-phase synthesis. nih.gov

Integration of Non-Canonical Amino Acids: Phenylalanine at Position 2 and Norleucine at Position 4

The incorporation of non-canonical amino acids (ncAAs) is a key strategy to enhance the physicochemical and pharmacological properties of peptides. nih.govnih.gov This can improve stability, potency, and receptor selectivity.

The substitution of the native methionine residue at position 4 with norleucine (Nle) is a well-established modification in melanocortin analogs. pnas.org Methionine is susceptible to oxidation, which can inactivate the peptide. Replacing it with the isosteric amino acid norleucine, which lacks the oxidizable sulfur atom, confers resistance to oxidative degradation while retaining biological activity. pnas.org Analogs like [Nle⁴]-α-MSH have been shown to be more potent than native α-MSH and resistant to inactivation by oxidizing agents like chloramine-T. pnas.org

While the specific substitution of phenylalanine at position 2 is less common in the literature, the principles of incorporating ncAAs via SPPS are universal. Any desired ncAA, including a phenylalanine at a non-native position, can be integrated into the peptide sequence using a suitably protected amino acid derivative during the SPPS cycles. Another crucial substitution in many potent analogs is the replacement of L-phenylalanine at position 7 with its D-enantiomer, D-phenylalanine (D-Phe). nih.govpnas.org This modification at position 7, a key part of the pharmacophore, renders the peptide highly resistant to enzymatic degradation by serum enzymes, leading to a dramatically prolonged biological activity. nih.govpnas.orgnih.gov

Principles of Rational Design for Melanocortin Analogs

Design of Conformational Constraints in Melanocortin Peptides

Introducing conformational constraints into flexible peptide backbones is a powerful strategy to improve biological activity and receptor selectivity. slideshare.net By reducing the number of accessible conformations, the peptide can be "locked" into a shape that is optimal for receptor binding. This can lead to increased potency and a more favorable entropy of binding.

Several methods are used to introduce these constraints in melanocortin analogs. Cyclization is a common approach, achieved by forming a covalent bond between two side chains, such as a lactam bridge (amide bond) between aspartic acid and lysine (B10760008) or a disulfide bridge between two cysteine residues. nih.gov The resulting cyclic peptides, such as the well-known agonist MT-II, often exhibit enhanced potency and selectivity. nih.gov The size of the cyclic ring is a critical factor; for example, ring contraction has been shown to increase selectivity for the human melanocortin-4 receptor (hMC4R). nih.gov Other strategies include the incorporation of sterically hindered amino acids or N-methylation of backbone amides, which can promote the formation of specific secondary structures like β-turns. nih.govnih.gov

Table 1: Strategies for Introducing Conformational Constraints in Melanocortin Peptides

| Strategy | Description | Example/Effect | Source(s) |

|---|---|---|---|

| Cyclization (Lactam Bridge) | Formation of an amide bond between the side chains of acidic and basic amino acids (e.g., Asp and Lys). | Creates a constrained cyclic structure, as seen in MT-II, enhancing potency. | nih.govnih.gov |

| Cyclization (Disulfide Bridge) | Formation of a disulfide bond between two cysteine residues. | Used as a conformational constraint to mimic the Arg side chain group in some designs. | nih.gov |

| N-Methylation | Addition of a methyl group to a backbone amide nitrogen. | Introduces steric restrictions, can induce cis-peptide bonds, and prevents hydrogen bond formation, acting as a turn-promoting moiety. | nih.gov |

| Incorporation of Rigid Amino Acids | Using amino acids with restricted conformational freedom. | Improves rigidity of the analog, allowing for a more well-defined pharmacophore model. | nih.gov |

Pharmacophore Identification and Grafting Strategies

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.itslideshare.net For melanocortin agonists, the core pharmacophore has been identified as the tetrapeptide sequence His-Phe-Arg-Trp, corresponding to positions 6-9 in α-MSH. nih.govufl.edu In many highly potent synthetic analogs like MT-II, this sequence is modified to His-D-Phe-Arg-Trp. nih.gov

The process of pharmacophore identification involves several steps: selecting a set of active ligands, performing conformational analysis, and superimposing the molecules to find the common 3D arrangement of critical features (e.g., aromatic rings, hydrogen bond donors/acceptors, positive charges). unina.it The positively charged arginine and the aromatic groups of phenylalanine and tryptophan are critically important for binding. nih.gov

Once a pharmacophore is identified, grafting strategies can be employed. This involves inserting the key pharmacophoric sequence into a stable, structurally defined scaffold. uq.edu.au For example, the His-Phe-Arg-Trp sequence has been successfully grafted into the cyclotide kalata B1, a small, highly stable cyclic peptide. uq.edu.au This approach aims to combine the desired biological activity of the pharmacophore with the enhanced stability and favorable pharmacokinetic properties of the scaffold molecule. uq.edu.au

Table 2: Key Pharmacophoric Residues in Melanocortin Agonists

| Position | Residue (or Analog) | Role in Pharmacophore | Source(s) |

|---|---|---|---|

| 6 | Histidine (His) | Aromatic and hydrogen bonding interactions. Part of the core binding sequence. | nih.govufl.edu |

| 7 | Phenylalanine (Phe/D-Phe) | Aromatic/hydrophobic interactions. D-Phe substitution enhances proteolytic stability and potency. | nih.govnih.govnih.gov |

| 8 | Arginine (Arg) | Positively charged side chain crucial for electrostatic interactions with the receptor. | nih.govnih.govufl.edu |

| 9 | Tryptophan (Trp) | Aromatic/hydrophobic interactions. Part of the core binding sequence. | nih.govnih.govufl.edu |

Advanced Structural Characterization Techniques for Related Melanocortin Analogs

A variety of sophisticated analytical techniques are used to characterize the structure, purity, and function of newly synthesized melanocortin analogs.

High-Performance Liquid Chromatography (HPLC) is indispensable for both the purification of the synthesized peptide and the verification of its purity. nih.govtums.ac.ir Mass spectrometry is used in conjunction with HPLC to confirm the molecular weight of the final product, ensuring the correct peptide was synthesized. nih.gov

To determine the three-dimensional structure of these peptides in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. nih.govnih.gov NMR studies can reveal details about the peptide's conformation, including the presence of secondary structures like β-turns, which are often conserved among cyclic analogs. nih.gov To better mimic the biological environment of a cell membrane, NMR experiments are sometimes conducted in the presence of membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov

For the highest resolution structural information, X-ray crystallography can be employed. While challenging for peptides and membrane proteins, the crystal structure of the hMC4R in complex with the antagonist SHU-9119 has been solved, providing unprecedented insight into the specific interactions between a ligand and the receptor's binding pocket. nih.govumich.edu

Functional characterization is performed through in vitro assays. Radioligand binding assays are used to determine the affinity of the analog for the different melanocortin receptor subtypes. uq.edu.auacs.org To assess whether the analog is an agonist or antagonist, cell-based signaling assays are used to measure the downstream effects of receptor binding, most commonly the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govauburn.eduuiowa.edu More recently, high-throughput methods like Deep Mutational Scanning (DMS) are being used to systematically probe the structure-function relationships of the receptor itself, which can guide the optimization of new ligands. biorxiv.org

Table 3: Techniques for Characterization of Melanocortin Analogs

| Technique | Purpose | Information Obtained | Source(s) |

|---|---|---|---|

| HPLC | Purification and Purity Analysis | Separates the target peptide from impurities; quantifies purity. | nih.govtums.ac.ir |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the identity of the synthesized peptide by measuring its mass. | nih.gov |

| NMR Spectroscopy | 3D Structure Determination (in solution) | Provides information on peptide conformation, folding, and secondary structures. | nih.govnih.gov |

| X-ray Crystallography | High-Resolution 3D Structure | Determines the atomic-level structure of a ligand bound to its receptor. | nih.govumich.edu |

| Binding Assays | Functional Characterization (Affinity) | Measures the binding affinity (e.g., Kᵢ or IC₅₀) of the analog to receptor subtypes. | uq.edu.auacs.org |

| cAMP Signaling Assays | Functional Characterization (Activity) | Determines if the ligand is an agonist, antagonist, or inverse agonist by measuring intracellular cAMP levels. | nih.govauburn.eduuiowa.edu |

Melanocortin Receptor Interaction and Binding Affinity of 2 Phenylalanyl 4 Norleucine Alpha Msh

Binding Profile of (2-Phenylalanyl-4-norleucine)alpha-MSH across Melanocortin Receptor Subtypes

This compound exhibits a distinct binding profile, with nanomolar affinity for the MC1, MC3, MC4, and MC5 receptors. tocris.com The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.

The compound demonstrates its highest affinity for the Melanocortin 1 Receptor (MC1R), which is primarily involved in skin pigmentation. nih.gov Research has determined its Ki value at the MC1R to be 0.085 nM. tocris.com This high affinity makes it a superpotent agonist at this receptor, significantly more so than the native α-MSH. mdpi.com The interaction with MC1R is crucial for stimulating melanin (B1238610) synthesis. nih.gov

For the Melanocortin 3 Receptor (MC3R), which is expressed in the central nervous system and is linked to energy homeostasis, this compound shows a high binding affinity. nih.govnih.gov The reported Ki value for its interaction with MC3R is 0.4 nM. tocris.com

The Melanocortin 4 Receptor (MC4R) is a key regulator of appetite and energy balance in the hypothalamus. nih.govnih.gov The binding affinity of this compound for MC4R is characterized by a Ki value of 3.8 nM. tocris.com Structure-activity studies have identified the D-Phe⁷-Arg⁸-Trp⁹ sequence within the peptide as the minimal fragment needed for full agonist efficacy at the hMC4R. acs.org

This compound also binds to the Melanocortin 5 Receptor (MC5R), which has been linked to exocrine gland function. nih.govnih.gov Its affinity for this subtype is the lowest among the four, with a reported Ki value of 5.1 nM. tocris.com

Binding Affinity of this compound at Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| MC1R | 0.085 |

| MC3R | 0.4 |

| MC4R | 3.8 |

| MC5R | 5.1 |

Data sourced from Tocris Bioscience. tocris.com

Quantitative Ligand-Receptor Binding Assay Methodologies

The binding affinities of ligands like this compound to melanocortin receptors are determined using quantitative ligand-receptor binding assays. These techniques are essential for characterizing the pharmacological profile of new compounds.

Radioligand displacement assays are the gold standard for quantifying receptor binding characteristics. nih.gov This method involves a competitive binding process between a labeled ligand (the radioligand) and an unlabeled ligand (the test compound) for a specific receptor.

The principle of the assay is to measure the ability of the unlabeled test compound, in this case this compound, to displace a radiolabeled ligand with known high affinity for the receptor. nih.gov For melanocortin receptors, the radioligand of choice is frequently [¹²⁵I]-NDP-α-MSH, which is the iodinated form of the compound itself. nih.govebi.ac.uk

The assay is typically performed using cell membranes prepared from cell lines, such as HEK293 cells, that have been engineered to stably express a specific human melanocortin receptor subtype (e.g., hMC1R, hMC3R, hMC4R, or hMC5R). acs.orgebi.ac.uk

General Steps of a Radioligand Displacement Assay

| Step | Description |

|---|---|

| 1. Preparation | Cell membranes expressing the target receptor are prepared and diluted in a binding buffer. nih.govgiffordbioscience.com |

| 2. Incubation | The membranes are incubated in multi-well plates with a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor ligand. giffordbioscience.com |

| 3. Equilibration | The reaction is allowed to incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30-37°C) to reach binding equilibrium. nih.govgiffordbioscience.com |

| 4. Separation | The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand. giffordbioscience.com |

| 5. Quantification | The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter. giffordbioscience.comnih.gov |

| 6. Data Analysis | The data are used to generate a competition curve, plotting the percentage of bound radioligand against the concentration of the unlabeled competitor. From this curve, the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is calculated, which is then used to determine the inhibition constant (Ki). |

Fluorescence Anisotropy Assays for Ligand Binding Dynamics

Fluorescence anisotropy assays are instrumental in characterizing the binding dynamics of ligands to their receptors in real-time. This technique has been effectively applied to study the interaction of melanocortin analogs with the melanocortin 4 receptor (MC4R). nih.gov In these assays, fluorescently-labeled versions of the potent α-MSH analog, namely Cy3B-[Nle4, D-Phe7]-α-MSH and TAMRA-[Nle4, D-Phe7]-α-MSH, were used to monitor binding to MC4 receptors expressed in Sf9 insect cell membranes. nih.gov

The binding of these fluorophore-labeled ligands to the MC4 receptor was found to be saturable and of high affinity. A key advantage of this method is the ability to perform on-line monitoring of the binding reactions. nih.gov This real-time analysis revealed that the equilibrium of the peptide binding was not achieved even after three hours, highlighting the slow-binding kinetics characteristic of this class of ligands. nih.gov

Furthermore, the assay was used in competitive binding experiments where unlabeled ligands, including [Nle4, D-Phe7]-α-MSH, were shown to displace the fluorescently-labeled ligands in a concentration-dependent manner. The potencies derived from these displacement curves were consistent with the known pharmacological activities of the tested ligands. nih.gov The Cy3B-labeled ligand was noted for its superior performance, showing higher photostability and a better signal-to-noise ratio compared to the TAMRA-labeled version. nih.gov This methodology provides a robust platform for obtaining more accurate binding parameters and understanding the dynamic nature of ligand-receptor interactions. nih.gov

Agonist and Antagonist Activity Determination for Melanocortin Analogs

The functional activity of melanocortin analogs like [Nle4, D-Phe7]-α-MSH is determined through various in vitro and in vivo assays. A primary in vitro method involves measuring the ligand's ability to stimulate intracellular signaling pathways upon binding to a melanocortin receptor. Since all five melanocortin receptors are known to couple to Gαs proteins, a common approach is to quantify the resulting elevation of intracellular cyclic AMP (cAMP) in cell lines engineered to express a specific receptor subtype. acs.org

[Nle4, D-Phe7]-α-MSH is predominantly characterized as a highly potent agonist at several melanocortin receptors. nih.govnih.gov Research has shown it to be a "superpotent agonist" on melanocyte receptors (MC1R). nih.gov In a mouse melanoma adenylate cyclase assay, which measures cAMP production, [Nle4, D-Phe7]-α-MSH was found to be approximately 26 times more potent than the endogenous hormone α-MSH. nih.gov This enhanced potency is also associated with prolonged biological activity, partly due to its resistance to degradation by serum enzymes. nih.gov

Interestingly, the functional profile of [Nle4, D-Phe7]-α-MSH can vary depending on the receptor subtype and the physiological context. nih.gov While it acts as a potent agonist for grooming behavior in rats, a centrally-mediated process, it has been observed to have effects opposite to α-MSH in tasks related to visual discrimination, suggesting it may act as an antagonist at certain CNS receptors involved in learning and memory. nih.gov In microglial cells, which express MC4R, the analog inhibits inflammatory responses, demonstrating its utility in modulating immune functions. nih.gov

The determination of antagonist activity is typically conducted by measuring a compound's ability to block the agonist-induced response. acs.orgnih.gov For instance, the antagonist activity of a compound at the MC3R and MC4R can be quantified by its ability to inhibit the cAMP production stimulated by a known agonist like α-MSH. acs.orgnih.gov While [Nle4, D-Phe7]-α-MSH is primarily an agonist, the contrasting activities observed highlight the complexity of its interactions with different receptor systems. nih.gov

Receptor Selectivity Analysis of Melanocortin Analogs

The analysis of receptor selectivity is crucial for understanding the specific physiological roles mediated by different melanocortin receptor subtypes. [Nle4, D-Phe7]-α-MSH is generally regarded as a non-selective but highly potent agonist for several of the melanocortin receptors, particularly MC1R, MC3R, and MC4R. nih.govnih.govnih.gov The endogenous ligands, such as α-MSH and ACTH, are also non-selective agonists for MC1R, MC3R, MC4R, and MC5R. nih.gov

The superpotent agonist activity of [Nle4, D-Phe7]-α-MSH at melanocyte receptors corresponds to its strong activation of the MC1R. nih.govnih.gov Its ability to induce grooming behavior and modulate energy homeostasis points to significant activity at the neural melanocortin receptors, MC3R and MC4R. nih.govmdpi.com The interaction with these neural receptors is further modulated by melanocortin-2 receptor accessory proteins (MRAPs), which can alter the affinity and signaling of ligands like [Nle4, D-Phe7]-α-MSH. mdpi.com

Competition binding experiments and functional assays across cell lines expressing individual human melanocortin receptor subtypes have been used to delineate the selectivity profile of various analogs. acs.org A radiolabeled version of the compound, [¹²⁵I][Tyr²][Nle⁴-D-Phe⁷]-α-MSH, has been employed as a high-affinity tracer in binding studies for both the hMC3R and hMC4R, confirming its strong interaction with both receptors. acs.org Cryo-electron microscopy structures of the MC4R in complex with [Nle4, D-Phe7]-α-MSH have provided a detailed view of its binding mode, revealing the molecular basis for its potent agonist activity at this receptor, which is a key regulator of energy homeostasis. nih.gov

While highly potent at MC1R, MC3R, and MC4R, the compound's activity at other subtypes, such as MC2R and MC5R, is less prominently characterized in the referenced literature. The collective findings indicate that the substitutions of Norleucine for Methionine at position 4 and a D-Phenylalanine for an L-Phenylalanine at position 7 result in a powerful synthetic agonist that, much like the endogenous α-MSH, engages multiple melanocortin receptors. nih.govnih.gov

Cellular and Molecular Mechanisms of Action of 2 Phenylalanyl 4 Norleucine Alpha Msh Preclinical in Vitro

Intracellular Signal Transduction Pathways Activated by Melanocortin Receptor Agonism

NDP-MSH is a potent agonist for several melanocortin receptors, with a particularly high affinity for the melanocortin-1 receptor (MC1R) and melanocortin-4 receptor (MC4R). nih.govnih.gov The binding of NDP-MSH to these receptors triggers conformational changes that lead to the activation of various intracellular signaling cascades.

A primary and well-established mechanism of action for NDP-MSH involves the activation of the Gs-alpha subunit of the G-protein complex. nih.govnih.govresearchgate.net This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. pnas.orgnih.govnih.govnih.gov Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates a variety of downstream target proteins, mediating many of the physiological effects of the peptide. nih.govnih.govnih.gov In mouse melanoma cells, NDP-MSH was found to be 26 times more potent than α-MSH in activating adenylyl cyclase. nih.govnih.gov Studies using human embryonic kidney (HEK293) cells expressing MC4R have demonstrated that NDP-α-MSH stimulation leads to robust cAMP accumulation. biorxiv.orgbiorxiv.org

In addition to the classical Gs pathway, NDP-MSH can also signal through Gi-coupled pathways, leading to the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov In HEK293 cells expressing MC3R, NDP-MSH was shown to activate ERK1/2 signaling through a Gi/o-dependent mechanism that is independent of PKA. nih.gov Similarly, in HEK293 cells expressing MC4Rs, NDP-α-MSH induces ERK1/2 activation via a Gi protein. nih.gov However, the exact signaling intermediates can be cell-type specific. For instance, in GT1-1 hypothalamic cells, NDP-α-MSH-induced ERK1/2 activation through MC4R occurs via a Ca2+/protein kinase C (PKC) pathway, independent of Gi protein. nih.gov In dendritic cells, treatment with NDP-MSH resulted in lower levels of phosphorylated ERK in mature dendritic cells compared to their untreated counterparts. nih.gov

A key anti-inflammatory mechanism of NDP-MSH is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. mdpi.comyoutube.com It has been reported that α-MSH can nullify TNF-mediated NF-κB activation in a concentration-dependent manner. mdpi.com This inhibitory effect is thought to be mediated through the melanocortin receptors and contributes significantly to the anti-inflammatory properties of NDP-MSH by suppressing the transcription of inflammatory cytokines and adhesion molecules. mdpi.comnih.gov

NDP-MSH has been shown to modulate the activity of the c-Jun N-terminal kinase (JNK) pathway. nih.gov In HEK293 cells stably expressing the human MC4R, NDP-MSH dose-dependently inhibited JNK activity. nih.gov This inhibition of JNK activity by NDP-MSH was reversible by a melanocortin receptor antagonist, confirming the receptor-mediated nature of this effect. nih.gov The modulation of the JNK pathway represents another avenue through which NDP-MSH can influence cellular responses, particularly in the context of insulin (B600854) signaling and inflammation. nih.gov

Effects on Downstream Molecular Targets and Cellular Processes

The activation of the aforementioned signaling pathways by NDP-MSH leads to the regulation of various downstream molecular targets and cellular processes, most notably the production of proinflammatory cytokines.

A major consequence of NDP-MSH signaling is the potent suppression of proinflammatory cytokine production. mdpi.comfrontiersin.orgoup.com In vitro studies have consistently demonstrated the ability of α-MSH and its analogs to inhibit the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8). frontiersin.orgoup.com In a study involving monkeys, NDP-MSH significantly attenuated the proinflammatory cytokine response to endotoxin, with the area under the response curve decreasing by 61% for TNF-α, 47% for IL-1β, and 41% for IL-6. oup.com This inhibition of cytokine production is a cornerstone of the anti-inflammatory effects of NDP-MSH and is largely attributed to the inhibition of the NF-κB pathway. mdpi.com

Modulation of Adhesion Molecule Expression

The synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogue, (2-Phenylalanyl-4-norleucine)alpha-MSH, also known as [Nle4, D-Phe7]α-MSH or NDP-MSH, influences the expression of cellular adhesion molecules, largely mirroring the anti-inflammatory effects of its parent peptide, α-MSH. oup.comgenscript.com In vitro studies demonstrate that α-MSH and its analogues can suppress the expression of key adhesion molecules on various cell types, including melanocytes and immune cells, particularly under pro-inflammatory conditions.

Research on the parent compound, α-MSH, shows that it significantly reduces the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1 or CD54) that is stimulated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). oup.comnih.govnih.gov This inhibitory effect has been observed in normal human cutaneous melanocytes and multiple human melanoma cell lines. nih.govnih.gov The maximum inhibition by α-MSH occurred at concentrations around 10⁻¹⁰ mol/L. nih.gov The effect is linked to the number of α-MSH receptors on the cells, with greater inhibition seen in cells with higher receptor counts. nih.gov

Direct studies on the [Nle4, D-Phe7]α-MSH analogue confirm its role in modulating adhesion molecules. In studies using dendritic cells (DCs), treatment with NDP-MSH at a concentration of 10⁻⁸ M resulted in the downregulation of both CD1a and the adhesion molecule CD54 (ICAM-1). nih.gov Furthermore, α-MSH has been shown to modulate other surface molecules like CD86 and CD40, which are critical for antigen presentation by immune cells. oup.comnih.gov

| Cell Type | Compound | Adhesion Molecule | Effect | Finding | Citation |

| Human Melanocytes & Melanoma Cells | α-MSH | ICAM-1 (CD54) | ↓ | Significantly reduced TNF-α-stimulated upregulation. | nih.gov |

| Dendritic Cells (DCs) | [Nle4, D-Phe7]α-MSH | CD54 (ICAM-1) | ↓ | Caused downregulation of expression on LPS-stimulated DCs. | nih.gov |

| Dendritic Cells (DCs) | [Nle4, D-Phe7]α-MSH | CD1a | ↓ | Caused downregulation of expression on LPS-stimulated DCs. | nih.gov |

| Monocytes & Dendritic Cells | α-MSH | CD86, CD40 | ↔ | Modulates expression. | oup.comnih.gov |

Impact on Chemokine Receptor Expression and Cell Migration

The compound [Nle4, D-Phe7]α-MSH demonstrates significant effects on inflammatory cell migration and shows a capacity to modulate the expression of chemokine receptors, key regulators of cell movement. The anti-inflammatory activity of melanocortins is partly achieved through the direct inhibition of leukocyte migration to sites of inflammation. nih.govnih.gov

In vitro studies focusing on neutrophils, which are primary cells in acute inflammation, reveal that α-MSH can directly inhibit their chemotaxis in response to gradients of N-Formylmethionine leucyl-phenylalanine (FMLP) or Interleukin-8 (IL-8). nih.gov This inhibitory action is linked to the presence of the Melanocortin 1 Receptor (MC1R) on neutrophils. nih.gov The superpotent analogue, [Nle4, D-Phe7]α-MSH, has been specifically shown to decrease neutrophil trafficking in a dose-dependent manner. nih.gov

Beyond immune cells, MC1R activation can influence the migration of other cell types. For instance, α-MSH was found to accelerate the migration of human aortic endothelial cells in both directional migration and scratch wound healing assays. researchgate.net Conversely, in some melanoma cells, α-MSH can inhibit invasion. nih.gov The underlying mechanism for these effects involves the regulation of genes associated with cell migration. Knock-down of the MC1R in B16F10 melanoma cells led to decreased expression of several genes involved in cell migration, including members of the chemokine family. nih.gov Furthermore, α-MSH treatment leads to the downregulation of IL-8 receptors on human neutrophils, providing a direct link to its modulation of the chemokine system. nih.gov

| Cell Type | Compound | Assay/Target | Effect | Finding | Citation |

| Human Neutrophils | α-MSH | Chemotaxis (FMLP, IL-8) | ↓ | Inhibited migration of neutrophils from most donors. | nih.gov |

| Neutrophils | [Nle4, D-Phe7]α-MSH | Cell Trafficking | ↓ | Decreased neutrophil trafficking in a dose-dependent manner. | nih.gov |

| Human Aortic Endothelial Cells | α-MSH | Cell Migration (Scratch Assay) | ↑ | Accelerated closure of scratch wounds. | researchgate.net |

| Human Melanoma Cells (HBL) | α-MSH | Invasion (Fibronectin) | ↓ | Inhibited invasion in a concentration-dependent manner (max inhibition 58% at 10⁻⁷ M). | nih.gov |

| Human Neutrophils | α-MSH | IL-8 Receptors | ↓ | Leads to downregulation of receptor expression. | nih.gov |

| B16F10 Melanoma Cells | MC1R Knock-down | Chemokine Gene Expression | ↓ | Decreased expression of several chemokine genes. | nih.gov |

Melanogenesis Regulation via Key Transcription Factors and Enzymes (e.g., MITF, Tyrosinase, TRP-1, TRP-2)

The compound [Nle4, D-Phe7]α-MSH is a highly potent stimulator of melanogenesis, the process of melanin (B1238610) pigment production. mdpi.comnih.gov This action is mediated through the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor expressed on the surface of melanocytes. wikipedia.orgfrontiersin.org

The signaling cascade begins when an agonist like [Nle4, D-Phe7]α-MSH binds to MC1R. frontiersin.orguky.edu This activation stimulates the associated Gs protein to activate adenylyl cyclase, leading to a rapid increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgfrontiersin.org Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). nih.gov Activated CREB promotes the expression of the Microphthalmia-associated transcription factor (MITF), which is considered the master regulator of melanocyte development and function. mdpi.com

MITF directly upregulates the transcription of key melanogenic enzymes required for melanin synthesis. These include:

Tyrosinase (TYR): The rate-limiting enzyme in melanogenesis that catalyzes the hydroxylation of L-tyrosine to L-DOPA. frontiersin.org

Tyrosinase-related protein 1 (TRP-1): Involved in the oxidation of DOPAchrome.

Tyrosinase-related protein 2 (TRP-2): Also known as DOPAchrome tautomerase (DCT), which catalyzes the conversion of DOPAchrome to DHICA. frontiersin.org

Preclinical in vitro studies highlight the exceptional potency of [Nle4, D-Phe7]α-MSH in this pathway. It is described as a "superpotent" melanotropin, demonstrating an ability to stimulate tyrosinase activity in melanoma cell lines at concentrations 100-fold lower than the native α-MSH. nih.gov A remarkable feature of this analogue is its ultra-prolonged effect; it can "irreversibly" activate tyrosinase, with stimulation lasting for several days even after the compound has been removed from the cell culture medium. nih.gov

| Parameter | α-MSH | [Nle4, D-Phe7]α-MSH | Citation |

| Potency (Tyrosinase Activity) | Minimum effective dose: 10⁻⁹ M | Minimum effective dose: 10⁻¹¹ M (100x more potent) | nih.gov |

| Duration of Action (Tyrosinase Activity) | Minimal residual activity after 24h exposure and removal. | Significant stimulation for up to 6 days after only a 4h exposure. | nih.gov |

In Vitro Functional Assay Methodologies

Cyclic AMP (cAMP) Production Assays

The primary mechanism of action for [Nle4, D-Phe7]α-MSH involves the activation of the MC1R, which is coupled to the Gαs protein subunit. wikipedia.org This activation stimulates adenylyl cyclase, leading to the production of intracellular cyclic AMP (cAMP). frontiersin.orguky.edu Therefore, quantifying cAMP production is a fundamental in vitro assay to determine the potency and efficacy of melanocortin receptor agonists.

The general principle of these assays is to measure the amount of cAMP generated by cultured cells (often CHO-K1 or melanoma cells engineered to express a specific melanocortin receptor) in response to stimulation by a test compound. oup.comnih.gov The amount of cAMP produced is then detected using various methods, such as:

Competitive Immunoassays: These assays, including Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), use a specific anti-cAMP antibody. Endogenous cAMP produced by the cells competes with a known amount of labeled cAMP (e.g., radiolabeled or enzyme-conjugated) for a limited number of antibody binding sites. The detected signal is inversely proportional to the amount of cAMP in the sample.

Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET: This method uses a europium cryptate-labeled anti-cAMP antibody and an allophycocyanin (XL665)-labeled cAMP conjugate. In the absence of cellular cAMP, the two fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). Cellular cAMP displaces the labeled conjugate, disrupting FRET and causing a decrease in the signal. nih.gov

AlphaScreen™ Technology: This bead-based assay involves a biotinylated-cAMP tracer that binds to streptavidin-coated Donor beads and an anti-cAMP antibody conjugated to Acceptor beads. When no endogenous cAMP is present, the beads are brought together, generating a signal. Endogenous cAMP competes for the antibody, separating the beads and decreasing the signal. oup.com

Using such assays, [Nle4, D-Phe7]α-MSH has been shown to be a highly potent agonist. One study reported that the analogue is 26 times as potent as native α-MSH in activating mouse melanoma adenylate cyclase.

Tyrosinase Activity Assays in Cell Lines

Tyrosinase activity assays are crucial for evaluating the pro-pigmentary effects of compounds like [Nle4, D-Phe7]α-MSH in vitro. These assays directly measure the function of the rate-limiting enzyme in melanin synthesis. The most common cell line used for this purpose is the B16 murine melanoma cell line (e.g., B16-F10), which readily produces melanin upon stimulation. mdpi.com

The standard methodology involves the following steps:

Cell Culture and Treatment: B16-F10 melanoma cells are cultured and treated with various concentrations of the test compound (e.g., [Nle4, D-Phe7]α-MSH) for a specified period (e.g., 24-72 hours). nih.gov

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a buffer containing a non-ionic detergent (e.g., Triton X-100) to release the intracellular contents, including tyrosinase.

Enzymatic Reaction: The cell lysate (containing the enzyme) is mixed with a substrate, most commonly L-DOPA (L-3,4-dihydroxyphenylalanine). The tyrosinase in the lysate catalyzes the oxidation of L-DOPA to DOPAchrome, which is a colored product.

Spectrophotometric Measurement: The formation of DOPAchrome is quantified by measuring the absorbance of the reaction mixture at a specific wavelength, typically around 475-490 nm, using a microplate reader.

Data Normalization: The measured tyrosinase activity is often normalized to the total protein content of the cell lysate to account for any differences in cell number or proliferation.

Studies utilizing this methodology have demonstrated that [Nle4, D-Phe7]α-MSH is approximately 100-fold more effective than α-MSH at stimulating tyrosinase activity in Cloudman S91 melanoma cells. nih.gov

Melanin Content Quantification in Cultured Cells

To measure the ultimate downstream effect of the melanogenic cascade, the total melanin content in cultured cells is quantified. This assay provides a direct measure of pigment production following treatment with a stimulating agent. Murine B16 melanoma cells are typically used for this purpose.

A widely used method for melanin quantification is as follows:

Cell Culture and Treatment: Melanoma cells (e.g., B16-F10) are seeded in culture plates and incubated with the test compound for an extended period (e.g., 72 hours) to allow for melanin accumulation.

Cell Harvesting: The culture medium is removed, and the cells are washed with PBS. The cells are then detached and pelleted by centrifugation.

Melanin Solubilization: The cell pellet is dissolved in a strong alkaline solution, typically 1 N Sodium Hydroxide (NaOH), often containing a solubilizing agent like Dimethyl sulfoxide (B87167) (DMSO). The mixture is heated (e.g., at 80°C) to fully solubilize the melanin granules.

Spectrophotometric Measurement: The absorbance of the resulting melanin-containing solution is measured using a spectrophotometer at a wavelength between 400 and 490 nm.

Quantification: The absorbance value is converted to a melanin concentration (e.g., in µg/mL) by comparing it to a standard curve generated using known concentrations of synthetic melanin (often from Sepia officinalis). The total melanin content can be normalized to the cell number or total protein content.

Given that [Nle4, D-Phe7]α-MSH is a superpotent activator of the entire melanogenesis pathway, including cAMP production and tyrosinase activity, it is expected to lead to a correspondingly potent increase in quantifiable melanin content in cultured cells compared to the native hormone. mdpi.comnih.gov

Preclinical Pharmacological Investigations of 2 Phenylalanyl 4 Norleucine Alpha Msh Analogs in Animal Models

Anti-Inflammatory Properties in Rodent Models

[Nle4, D-Phe7]-α-MSH has demonstrated significant anti-inflammatory activity in a variety of rodent models, suggesting its potential as a therapeutic agent for inflammatory diseases. oup.comnih.gov These investigations have spanned models of both acute and chronic inflammation, as well as specific inflammatory pathologies.

The anti-inflammatory efficacy of α-MSH and its analogs has been validated in various animal models of inflammation. In models of acute inflammation, systemic or local administration of α-MSH has been shown to be effective. nih.gov For instance, in a model of crystal-induced peritonitis, systemic treatment with α-MSH resulted in a significant reduction in the accumulation of polymorphonuclear leukocytes in the peritoneal cavity. nih.gov

In chronic inflammation models, such as adjuvant-induced experimental arthritis in rats, repeated intraperitoneal administration of α-MSH markedly attenuated both the clinical and histological signs of the disease. nih.govnih.gov This effect was comparable to that of prednisolone, but without the significant weight loss associated with corticosteroid treatment. nih.gov

Table 1: Efficacy of α-MSH Analogs in Rodent Models of Acute and Chronic Inflammation

| Model | Analog | Key Findings |

|---|---|---|

| Crystal-Induced Peritonitis (Mouse) | α-MSH | Significant reduction in polymorphonuclear leukocyte accumulation in the peritoneal cavity. nih.gov |

The therapeutic potential of [Nle4, D-Phe7]-α-MSH and related compounds has been explored in several specific inflammatory conditions in rodent models.

Peritonitis: In a model of crystal-induced peritonitis, systemic treatment with α-MSH and other melanocortin receptor agonists led to a significant decrease in the influx of polymorphonuclear leukocytes. nih.gov

Arthritis: In a rat model of adjuvant-induced arthritis, twice-daily intraperitoneal injections of α-MSH markedly inhibited the clinical and histological signs of the disease, demonstrating its potent anti-inflammatory effects in a model of chronic, immune-mediated inflammation. nih.gov

Neuroinflammation: The role of melanocortin analogs in mitigating neuroinflammation has been a key area of research. In rodent models of Alzheimer's disease, chronic treatment with NDP-α-MSH improved cognitive deficits and was associated with a decrease in microgliosis and hyperphosphorylated Tau levels. frontiersin.org Furthermore, in rats with diencephalic hemisection, treatment with [Nle4,D-Phe7]alpha-MSH reduced the size of the lesion and the associated inflammatory reaction. nih.gov In cultured microglial cells, NDP-MSH was shown to inhibit inflammatory responses triggered by Toll-like receptor (TLR) 2 and TLR4 agonists, promoting a shift towards an anti-inflammatory M2-like phenotype. nih.gov

Cardiac Remodeling: Recent studies have highlighted a protective role for α-MSH in pathological cardiac remodeling. In a mouse model of pressure overload-induced cardiac hypertrophy, administration of a stable α-MSH analog protected against the development of cardiac hypertrophy and systolic dysfunction. nih.govnih.gov This protective effect is believed to be mediated through the melanocortin 5 receptor (MC5-R) in cardiomyocytes. nih.govbiorxiv.org

Table 2: Effects of α-MSH Analogs in Specific Inflammatory Pathologies

| Pathology | Animal Model | Analog | Key Findings |

|---|---|---|---|

| Peritonitis | Mouse | α-MSH | Reduced accumulation of polymorphonuclear leukocytes. nih.gov |

| Arthritis | Rat | α-MSH | Markedly inhibited clinical and histological signs of experimental arthritis. nih.gov |

| Neuroinflammation (Alzheimer's Disease) | Mouse (5XFAD and 3xTg) | NDP-α-MSH | Improved cognitive abilities, decreased hyperphosphorylated Tau, and reduced microgliosis. frontiersin.org |

| Neuroinflammation (Brain Injury) | Rat | [Nle4,D-Phe7]alpha-MSH | Reduced lesion size and pseudoinflammatory reaction. nih.gov |

The anti-inflammatory actions of α-MSH and its analogs are mediated through several immunomodulatory mechanisms. These peptides can exert their effects both centrally, through neurogenic anti-inflammatory pathways, and peripherally, by directly acting on immune and non-immune cells. oup.com

A key mechanism is the inhibition of pro-inflammatory cytokine production. nih.gov α-MSH has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov Furthermore, α-MSH can induce the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in human monocytes and keratinocytes. nih.gov

In the context of neuroinflammation, NDP-MSH has been shown to promote an M2-like, or anti-inflammatory, phenotype in microglia. nih.gov This involves the induction of peroxisome proliferator-activated receptor-gamma (PPAR-γ) expression and the release of IL-10. nih.gov

The anti-inflammatory effects of α-MSH are also attributed to the inhibition of inflammatory cell migration. elsevierpure.com The peptide has been shown to have direct inhibitory effects on neutrophil chemotaxis. elsevierpure.com

Regulation of Energy Homeostasis and Appetite in Preclinical Models

The central melanocortin system, in which α-MSH is a key signaling molecule, plays a critical role in the regulation of energy homeostasis, including food intake and body weight. karger.com

Central administration of α-MSH has been consistently shown to reduce food intake and body weight in rodent models. karger.com This anorexigenic effect is a cornerstone of the melanocortin system's role in energy balance. While peripheral administration of α-MSH itself has not been consistently reported to reduce food intake, synthetic analogs that can cross the blood-brain barrier have shown efficacy. nih.govjci.org

In diet-induced obese rodents, peripheral administration of a melanocortin analog effectively reduced body weight. researchgate.net Studies in proopiomelanocortin (POMC)-null mice, which are hyperphagic and obese, have also demonstrated that α-MSH analogs can reduce food intake and body weight. researchgate.net

Table 3: Impact of α-MSH Analogs on Food Intake and Body Weight in Rodent Models

| Animal Model | Analog/Compound | Route of Administration | Key Findings on Food Intake and Body Weight |

|---|---|---|---|

| Wild-type Mice | MTII (a synthetic melanocortin analog) | Intraperitoneal | Significant decline in food intake. jci.org |

| Diet-Induced Obese Rodents | Melanocortin analog | Peripheral | Effective reduction in body weight. researchgate.net |

Beyond its effects on appetite and body weight, the melanocortin system is involved in the regulation of metabolic parameters. Peripheral administration of α-MSH has been shown to promote glucose uptake in skeletal muscle, leading to improved glucose tolerance. researchgate.netbiorxiv.org

In a study involving an oral glucose tolerance test in healthy human volunteers, peripheral administration of α-MSH reduced both glucose and insulin (B600854) incremental area under the curve, suggesting an improvement in glucose metabolism and a reduction in the demand for insulin secretion. researchgate.net While this study was in humans, it highlights a conserved mechanism that has been initially characterized in rodent models. In rodents, this effect is mediated by the melanocortin 5 receptor (MC5R). researchgate.netbiorxiv.org

Further research is needed to fully elucidate the effects of (2-Phenylalanyl-4-norleucine)alpha-MSH on hyperinsulinemia and hyperglycemia in relevant preclinical models of metabolic disease.

Role of the Central Nervous System (CNS) Melanocortin System

The central nervous system (CNS) melanocortin system is a critical regulator of energy homeostasis, influencing food intake, energy expenditure, and body weight. This intricate neural network is primarily modulated by the activity of pro-opiomelanocortin (POMC) neurons and agouti-related protein (AgRP) neurons, which are predominantly located in the arcuate nucleus of the hypothalamus. POMC neurons release α-melanocyte-stimulating hormone (α-MSH), an agonist for melanocortin receptors, particularly the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R), which are key mediators of the anorexigenic (appetite-suppressing) effects of the melanocortin system. Conversely, AgRP neurons release AgRP, an inverse agonist of MC3R and MC4R, thereby promoting food intake.

The significance of the central melanocortin pathway in the regulation of energy balance is underscored by extensive research in various animal models. genscript.com Genetically engineered mice lacking functional MC4R or POMC exhibit a distinct obese phenotype characterized by hyperphagia, increased linear growth, and metabolic dysregulation. genscript.com Similarly, mice that overexpress AgRP also develop obesity. genscript.com These findings highlight the crucial role of melanocortin signaling in maintaining normal body weight and metabolic function.

Analogs of α-MSH, such as those containing 2-Phenylalanyl and 4-norleucine substitutions, are designed to interact with this central system to potentially modulate energy balance. The central administration of melanocortin receptor agonists has been shown to reduce food intake and body weight in animal models. For instance, central infusion of the melanocortin receptor agonist MTII effectively reduces food intake in both lean and obese Zucker rats. wikipedia.org This suggests that these compounds can exert potent effects on the neural circuits controlling appetite.

Furthermore, the central melanocortin system integrates signals from peripheral hormones involved in energy regulation, such as leptin. Leptin, an adipocyte-derived hormone, acts on its receptors expressed on POMC neurons to stimulate the release of α-MSH, thereby contributing to the long-term regulation of energy balance. The interplay between peripheral signals and the central melanocortin system allows for a coordinated response to changes in energy status.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

The preclinical evaluation of α-MSH analogs involves a thorough characterization of their pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. These investigations in animal models are essential to understand the absorption, distribution, metabolism, and excretion of the compound, as well as its therapeutic effects.

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by endogenous enzymes, particularly proteases found in serum. Native α-MSH has a relatively short biological half-life due to its rapid enzymatic breakdown. The analog (2-Phenylalanyl-4-norleucine)α-MSH, often referred to as [Nle⁴, D-Phe⁷]-α-MSH, was specifically designed to overcome this limitation.

Preclinical studies have demonstrated that [Nle⁴, D-Phe⁷]-α-MSH exhibits remarkable resistance to enzymatic degradation by serum enzymes. nih.gov This enhanced stability is a direct result of the strategic substitution of key amino acids. The replacement of methionine at position 4 with norleucine (Nle) prevents oxidation, a common pathway of peptide inactivation. Furthermore, the incorporation of a D-isomer of phenylalanine at position 7, instead of the naturally occurring L-isomer, sterically hinders the approach of proteolytic enzymes that are stereospecific for L-amino acids. This resistance to degradation is a key factor contributing to the prolonged biological activity of this analog compared to native α-MSH.

The enhanced enzymatic stability of (2-Phenylalanyl-4-norleucine)α-MSH directly translates to a prolonged biological half-life in animal models. While specific pharmacokinetic parameters can vary between species and experimental conditions, the consistent observation across preclinical studies is the "ultralong biological activity" of this analog. nih.gov This prolonged duration of action is a significant advantage, as it allows for sustained receptor activation and therapeutic effect.

The clearance pathways for peptides like α-MSH and its analogs primarily involve enzymatic degradation and renal excretion. Due to its resistance to proteolysis in the bloodstream, the clearance of [Nle⁴, D-Phe⁷]-α-MSH is likely to be less dependent on serum peptidases and more reliant on other metabolic routes and renal filtration. The exact contribution of different clearance mechanisms in various animal models requires further detailed pharmacokinetic studies.

Understanding the distribution of a drug within the body is crucial for assessing its potential sites of action and off-target effects. Tissue distribution studies of α-MSH analogs have been conducted in preclinical species, providing valuable insights into their localization following administration.

In a study utilizing radioiodinated [Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]NDP-MSH) administered intravenously to mice and rats, specific binding of the tracer was observed in a wide range of tissues. nih.gov This indicates the presence of melanocortin receptors in these organs. In mice, specific uptake was found in glandular tissues such as the lacrimal, Harderian, preputial, submandibular, and adrenal glands, as well as the pancreas. nih.gov Additionally, significant binding was detected in brown and white adipose tissues, the bladder, duodenum, skin, spleen, and the hypothalamus. nih.gov The results were largely similar in rats, with specific tracer accumulation in the lacrimal, Harderian, preputial, and thyroid glands, pancreas, duodenum, spleen, hypothalamus, and white adipose tissue. nih.gov This broad tissue distribution suggests that α-MSH analogs may have physiological effects in a variety of organs beyond the central nervous system.

Interactive Data Table: Tissue Distribution of [¹²⁵I]NDP-MSH in Rodents Data is qualitative, indicating tissues with specific tracer uptake.

| Tissue/Organ | Mouse | Rat |

| Lacrimal Gland | ✔ | ✔ |

| Harderian Gland | ✔ | ✔ |

| Preputial Gland | ✔ | ✔ |

| Submandibular Gland | ✔ | ✘ |

| Adrenal Gland | ✔ | ✘ |

| Pancreas | ✔ | ✔ |

| Brown Adipose Tissue | ✔ | Not Reported |

| White Adipose Tissue | ✔ | ✔ |

| Bladder | ✔ | ✘ |

| Duodenum | ✔ | ✔ |

| Skin | ✔ | ✘ |

| Spleen | ✔ | ✔ |

| Hypothalamus | ✔ | ✔ |

| Thyroid Gland | ✘ | ✔ |

The development of (2-Phenylalanyl-4-norleucine)α-MSH is a prime example of a successful strategy to improve the pharmacokinetic profile of a native peptide. The primary approach employed is the incorporation of non-natural amino acids. As previously discussed, the substitution of L-amino acids with their D-isomers, such as D-Phenylalanine at position 7, significantly enhances resistance to enzymatic degradation. This is because proteases are highly specific for the L-conformation of amino acids.

Similarly, the replacement of naturally occurring amino acids with non-proteinogenic counterparts, like norleucine for methionine at position 4, can prevent specific chemical modifications, such as oxidation, that lead to peptide inactivation. These strategic substitutions not only improve stability and prolong half-life but can also enhance the potency of the analog. The increased potency of [Nle⁴, D-Phe⁷]-α-MSH is well-documented, with one study reporting it to be 26 times as potent as α-MSH in an adenylate cyclase assay. nih.gov

Further strategies to enhance pharmacokinetic profiles of melanocortin analogs that have been explored in preclinical research include cyclization of the peptide structure to create a more constrained and stable conformation, and conjugation to larger molecules like polyethylene glycol (PEGylation) to reduce renal clearance and extend circulation time.

Specific Animal Models Utilized in Melanocortin Analog Research

A variety of animal models have been instrumental in elucidating the physiological roles of the melanocortin system and in the preclinical evaluation of melanocortin analogs. These models can be broadly categorized into genetic models and diet-induced models of metabolic disorders.

Genetic Models:

MC4R Knockout Mice: These mice lack the melanocortin-4 receptor and exhibit a severe obesity phenotype characterized by hyperphagia, reduced energy expenditure, and insulin resistance. genscript.com They are a crucial tool for investigating the MC4R-specific effects of melanocortin analogs.

POMC Knockout Mice: Lacking the precursor for α-MSH, these mice also develop obesity and display adrenal insufficiency and altered pigmentation. abbiotec.com They are useful for studying the consequences of a complete absence of endogenous melanocortin signaling.

Agouti (Aʸ/a) Mice: These mice have a mutation leading to the ubiquitous expression of the agouti protein, which antagonizes melanocortin receptors. This results in a phenotype of yellow coat color, obesity, and hyperinsulinemia. abbiotec.com

AgRP Overexpressing Mice: Transgenic mice that overexpress the endogenous melanocortin receptor antagonist, AgRP, also develop an obese phenotype. genscript.com

Diet-Induced Models:

Diet-Induced Obese (DIO) Rodents: Wild-type mice and rats fed a high-fat diet for an extended period develop obesity, insulin resistance, and other features of the metabolic syndrome. These models are valuable for studying the therapeutic potential of melanocortin analogs in a more common, non-genetic form of obesity.

Other Relevant Models:

Zucker Rats: These rats have a mutation in the leptin receptor gene, leading to obesity and hyperlipidemia. They are used to study the effects of melanocortin analogs in the context of leptin resistance. wikipedia.org

Humanized Mouse Models: More recently, humanized mouse models have been developed, for instance, by introducing a mutant form of the human MC4R into the mouse genome. These models allow for the in vivo testing of compounds in a system that more closely mimics human genetic conditions. nih.govpeptidesciences.com

Interactive Data Table: Common Animal Models in Melanocortin Research

| Model | Type | Key Phenotype | Relevance for Melanocortin Analog Research |

| MC4R Knockout Mouse | Genetic | Severe obesity, hyperphagia, reduced energy expenditure | Investigating MC4R-specific drug action |

| POMC Knockout Mouse | Genetic | Obesity, adrenal insufficiency | Studying effects in absence of endogenous agonists |

| Agouti (Aʸ/a) Mouse | Genetic | Obesity, yellow coat, hyperinsulinemia | Modeling melanocortin receptor antagonism |

| AgRP Overexpressing Mouse | Genetic | Obesity | Studying effects of excess endogenous antagonist |

| Diet-Induced Obese Rodent | Diet-Induced | Obesity, insulin resistance | Testing therapeutic efficacy in a common obesity model |

| Zucker Rat | Genetic | Obesity, hyperlipidemia, leptin resistance | Evaluating drug effects in the context of leptin signaling defects |

| Humanized MC4R Mouse | Genetic | Obesity (with human MC4R mutation) | Preclinical testing in a more human-relevant genetic context |

Rodent Models (e.g., mice, rats)

The analog [Nle⁴, D-Phe⁷]-α-MSH, a synthetic derivative of alpha-melanocyte-stimulating hormone (α-MSH), has been the subject of pharmacological studies in rodent models to determine its biological activity and effects. Investigations in mouse melanoma models have demonstrated its significant potency. Specifically, this analog was found to be 26 times more potent than the native α-MSH in activating mouse melanoma adenylate cyclase nih.govpnas.orgpnas.org. Further studies in mouse melanoma cells showed that [Nle⁴, D-Phe⁷]-α-MSH also stimulates tyrosinase activity nih.govpnas.orgpnas.org. A key characteristic of this analog is its resistance to enzymatic degradation by serum enzymes, which contributes to its prolonged biological activity nih.govpnas.orgpnas.org.

In rat models, the behavioral effects of [Nle⁴, D-Phe⁷]-α-MSH have been compared to those of α-MSH. When administered intraventricularly, the analog was found to be equipotent to α-MSH in inducing grooming behaviors nih.gov. However, it exhibited contrasting effects on cognitive functions. While α-MSH is known to improve performance in visual discrimination tasks, [Nle⁴, D-Phe⁷]-α-MSH was observed to attenuate this performance in rats nih.gov. This suggests that the analog may act as an antagonist at the central nervous system melanotropin receptors involved in learning and memory, while acting as an agonist at receptors related to grooming behavior nih.gov.

Table 1: Pharmacological Effects of [Nle⁴, D-Phe⁷]-α-MSH in Rodent Models

| Model System | Assay/Endpoint | Finding | Reference |

|---|---|---|---|

| Mouse Melanoma Cells | Adenylate Cyclase Activation | 26 times more potent than α-MSH | nih.govpnas.orgpnas.org |

| Mouse Melanoma Cells | Tyrosinase Activity | Stimulates activity | nih.govpnas.orgpnas.org |

| Rat (in vivo) | Grooming Behavior | Equipotent to α-MSH | nih.gov |

| Rat (in vivo) | Visual Discrimination Task | Attenuates performance (opposite effect of α-MSH) | nih.gov |

Other Non-Human Experimental Models (e.g., frog skin bioassay)

The frog skin bioassay is a classic model for assessing the melanotropic activity of MSH analogs. In this system, α-MSH causes a reversible darkening of the skin by stimulating the dispersion of melanosomes within melanophores nih.govpnas.org. The synthetic analog, [Nle⁴, D-Phe⁷]-α-MSH, has demonstrated dramatically increased and prolonged biological activity in the frog skin bioassay compared to the native hormone nih.govpnas.org. Its effects are comparable to those observed with heat-alkali-treated α-MSH, which is known to have a prolonged action nih.govpnas.org. The minimal active sequence required to elicit a biological response in the Rana pipiens frog skin bioassay has been identified as the central tetrapeptide sequence, Ac-His-Phe-Arg-Trp-NH₂ nih.gov. The enhanced and extended activity of [Nle⁴, D-Phe⁷]-α-MSH in this model underscores the significance of the chemical substitutions in its structure for receptor interaction and biological potency nih.govpnas.org.

Table 2: Activity of [Nle⁴, D-Phe⁷]-α-MSH in the Frog Skin Bioassay

| Model System | Primary Effect | Observed Activity of [Nle⁴, D-Phe⁷]-α-MSH | Reference |

|---|---|---|---|

| Frog (Rana pipiens) Skin | Melanosome Dispersion (Skin Darkening) | Dramatically increased and prolonged biological activity | nih.govpnas.org |

Advanced Research Directions and Future Perspectives for 2 Phenylalanyl 4 Norleucine Alpha Msh Analogs

Development of Functionally Selective Melanocortin Ligands

A primary challenge in MCR-targeted drug development is achieving not only receptor subtype selectivity (e.g., MC4R vs. MC3R) but also functional selectivity. acs.org G protein-coupled receptors (GPCRs) like the MCRs can activate multiple intracellular signaling pathways, most notably G-protein-dependent pathways (e.g., cAMP production) and β-arrestin-mediated pathways. nih.govarizona.edu Ligands that preferentially activate one pathway over another are known as "functionally selective" or "biased" ligands. This bias is critical as different pathways can be responsible for desired therapeutic effects versus unwanted side effects. arizona.edu

The development of biased ligands for MCRs is an active area of research. Studies have shown that it is possible to design MCR ligands that exhibit this property. For instance, novel peptide agonists for the melanocortin 4 receptor (MC4R) have been developed that show a marked bias towards β-arrestin-2 recruitment, with greater efficacy and potency for this pathway compared to the endogenous ligand α-MSH. nih.govacs.org This phenomenon is based on the principle that different agonists can stabilize distinct conformations of the receptor, which in turn leads to the recruitment of different intracellular signaling proteins. nih.gov

Future work will build on potent and stable scaffolds, like that of NDP-MSH, to systematically modify the peptide structure. The goal is to create a new generation of MCR modulators that can selectively trigger specific signaling cascades, offering the potential for more effective therapies with improved safety profiles for conditions ranging from obesity to inflammatory disorders. nih.govacs.org

Table 1: Example of Functional Selectivity at the Melanocortin 4 Receptor (MC4R)

| Ligand | Primary Signaling Pathway Targeted | Secondary Pathway Activity | Potential Implication |

|---|---|---|---|

| Endogenous α-MSH | Gαs Protein (cAMP) | Balanced β-arrestin-2 recruitment | Broad physiological effects |

| Pr4LP1 (Synthetic Analog) | Gαs Protein (cAMP) | Increased efficacy for β-arrestin-2 recruitment nih.gov | Development of functionally selective ligands nih.gov |

| Ar3LP1 (Synthetic Analog) | Gαs Protein (cAMP) | Increased efficacy for β-arrestin-2 recruitment nih.gov | Potential for safer obesity drugs nih.gov |

Exploration of Novel Melanocortin Receptor-Mediated Physiological Functions

The melanocortin system is known to regulate an exceptionally diverse array of physiological processes, including pigmentation, energy homeostasis, sexual function, inflammation, and exocrine gland secretion. oup.comnih.govnih.gov The use of potent, stable, and receptor-selective analogs is crucial for dissecting the specific contribution of each of the five MCR subtypes to these functions. tandfonline.com

The MC3R, for example, remains the most enigmatic of the melanocortin receptors. nih.govazregents.edu While it is expressed in the central nervous system and peripheral tissues, its precise roles are not fully understood. oup.comnih.gov The development of MC3R-specific ligands is instrumental in elucidating its functions in energy balance, cardiovascular regulation, and immune response. nih.govmdpi.comfrontiersin.org Similarly, while MC4R is a well-validated target for obesity, research suggests it is also involved in anxiety, depression, and sexual dysfunction. acs.orgnih.gov The MC5R has been linked to the regulation of exocrine glands, such as sebaceous and lacrimal glands, and plays a role in immune modulation. nih.gov

The long-acting nature of analogs like [Nle⁴, D-Phe⁷]-α-MSH allows researchers to probe these systems more effectively than with native melanocortins, which are rapidly degraded. This facilitates the characterization of both established and novel physiological roles, such as the influence of central MCRs on blood pressure and heart rate, and their protective functions in ischemic events. frontiersin.org

Integration of Computational Modeling and Structural Biology for Rational Drug Design

The rational design of novel MCR ligands has been revolutionized by advances in structural biology and computational modeling. The recent determination of high-resolution cryogenic electron microscopy (cryo-EM) and crystal structures of MCRs, particularly the MC4R, has provided unprecedented insight into ligand binding and receptor activation. nih.govnih.govumich.edu

These structures reveal the precise molecular interactions between ligands and receptors. For example, the co-crystal structure of MC4R with the antagonist SHU-9119 (a cyclic peptide also containing a Norleucine-4 substitution) has highlighted key binding subpockets and specific amino acid residues that act as "selectivity switches" between MC4R and other subtypes like MC3R. nih.govacs.org Structural analyses have identified residues in the transmembrane domains of the receptors that are critical for binding the core His-Phe-Arg-Trp pharmacophore of melanocortin peptides. nih.gov

This structural information provides a detailed blueprint for in silico drug design. Researchers can now use computational docking and molecular dynamics simulations to:

Design new analogs based on the scaffold of potent molecules like [Nle⁴, D-Phe⁷]-α-MSH.

Predict how specific chemical modifications will affect binding affinity and receptor selectivity.